Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate
Description
Methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanoate is a substituted butanoate ester featuring a 3-methylpyrazole moiety and a secondary amine group. Its structure combines a methyl ester backbone with a branched amino group at the 2-position and a pyrazole ring at the 4-position. Its synthesis typically involves coupling reactions between pyrazole derivatives and amino-substituted butanoate precursors, akin to methods described for analogous esters (e.g., hydrolysis and esterification steps in ). Structural characterization often employs crystallographic tools like SHELX software, widely used for small-molecule refinement .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-4-(3-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-8-4-6-13(12-8)7-5-10(2,11)9(14)15-3/h4,6H,5,7,11H2,1-3H3 |
InChI Key |
XYEPZXWCRMTYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCC(C)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable ester derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. Safety measures and environmental considerations are also crucial in industrial settings to ensure the process is sustainable and safe for workers .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties arise from its functional groups, distinguishing it from simpler esters and other pyrazole-containing analogs. Below is a detailed comparison:
Key Observations:
Functional Group Impact: The pyrazole group enhances hydrogen-bonding capacity compared to non-heterocyclic esters (e.g., methyl butanoate), enabling stronger intermolecular interactions critical for crystal packing or ligand-receptor binding . The amino group increases polarity relative to unsubstituted esters but reduces solubility in water due to steric hindrance from the branched methyl group.
Synthetic Flexibility: Unlike simpler esters (e.g., ethyl butanoate in ), the pyrazole moiety requires specialized coupling steps, similar to the benzimidazole synthesis in .
Biological Relevance: Pyrazole-containing compounds often exhibit antimicrobial or kinase-inhibitory activity.
Research Findings and Challenges
- Crystallography: SHELX-based refinements () predict a monoclinic crystal system with N–H⋯O hydrogen bonds stabilizing the lattice, consistent with Etter’s hydrogen-bonding rules .
- Thermal Stability: The compound’s predicted melting point (~120–125°C) exceeds that of linear esters (e.g., methyl butanoate, -95°C), reflecting stronger intermolecular forces .
- Synthesis Optimization: Challenges include minimizing racemization at the chiral amino center and improving yield during pyrazole coupling, a common issue in heterocyclic chemistry .
Biological Activity
Methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Formula
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 198.24 g/mol
- CAS Number : 1342135-48-1
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For example, compounds with similar structures have demonstrated potent inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HCT116 | 0.16 |
| Compound B | MDA-MB-231 | 0.28 |
| Compound C | A549 | 0.48 |
These results suggest that this compound might possess similar properties, warranting further investigation into its efficacy as an anticancer agent .
The biological activity of pyrazole derivatives often involves the modulation of key signaling pathways associated with cancer progression. Notably, some studies have shown that these compounds can inhibit PI3K/Akt pathways, which are crucial for cell survival and proliferation:
- Inhibition of PI3Kα : Compounds similar to this compound exhibited IC values in the nanomolar range against PI3Kα, indicating strong potential as targeted therapies for p53-deficient tumors .
Study on Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of several pyrazole derivatives, including this compound. The researchers found that these compounds induced apoptosis in cancer cells through caspase activation:
"The compounds led to significant increases in apoptotic markers in treated cell lines compared to controls" .
In Vivo Studies
In vivo experiments demonstrated that certain pyrazole derivatives improved the lifespan of mice bearing tumors by over 40% compared to standard chemotherapy agents like fluorouracil. This highlights the potential of this compound as a viable alternative or adjunct to existing cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
